molecular formula C18H24N2O4 B13716180 2-[[Bis(Boc)amino]methyl]benzonitrile

2-[[Bis(Boc)amino]methyl]benzonitrile

Katalognummer: B13716180
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: MEKMEIMHBQTQHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32691180 is a chemical compound identified by its unique identifier in the MDL Information Systems database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD32691180 involves several synthetic routes, typically starting with the formation of a core structure followed by functional group modifications. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of MFCD32691180 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32691180 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

MFCD32691180 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD32691180 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

MFCD32691180 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Compound A: Similar in structure but differs in functional groups.

    Compound B: Shares similar chemical properties but has different biological activity.

    Compound C: Used in similar applications but has a different mechanism of action.

Eigenschaften

Molekularformel

C18H24N2O4

Molekulargewicht

332.4 g/mol

IUPAC-Name

tert-butyl N-[(2-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-10-8-7-9-13(14)11-19/h7-10H,12H2,1-6H3

InChI-Schlüssel

MEKMEIMHBQTQHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1C#N)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.